![molecular formula C17H16F3N3O4S B2717843 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one CAS No. 2380079-54-7](/img/structure/B2717843.png)
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the literature, and it has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one is complex and not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and receptors in the body, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one has been shown to have a wide range of biochemical and physiological effects. Some of these effects include its ability to inhibit the activity of certain enzymes and receptors in the body, which can lead to the inhibition of cell growth and the induction of apoptosis (programmed cell death). This compound has also been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors in the body. This allows researchers to study the specific effects of these enzymes and receptors on various biological processes. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and receptors in the body.
2. Investigation of the potential therapeutic applications of this compound, including its use in the treatment of cancer, inflammation, and other diseases.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Development of new synthetic methods for producing this compound, as well as the development of new derivatives and analogs with improved bioactivity and pharmacological properties.
Conclusion:
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one is a complex chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. This compound has a wide range of biochemical and physiological effects, and it has been shown to selectively inhibit the activity of certain enzymes and receptors in the body. There are many potential future directions for research on this compound, including its use in the treatment of cancer, inflammation, and other diseases, as well as the development of new synthetic methods and derivatives with improved bioactivity and pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-chloro-4-methoxypyridine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate 1-(2-chloropyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine, which is then treated with sodium methoxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one has been extensively studied in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and receptors in the body.
Eigenschaften
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c1-27-15-10-13(5-6-21-15)23-8-7-22(11-16(23)24)28(25,26)14-4-2-3-12(9-14)17(18,19)20/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVTXBUICKYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

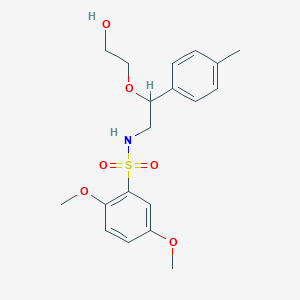
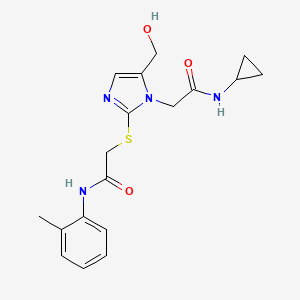
![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)
![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)

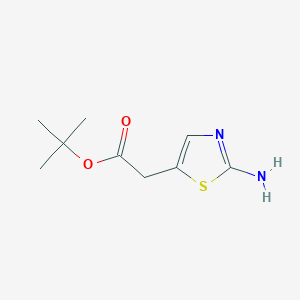
![N-[2-(Cyclohexen-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)
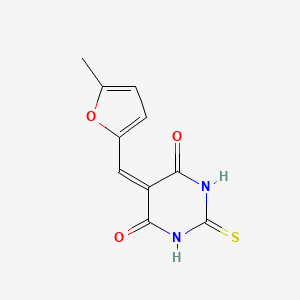
![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)
![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
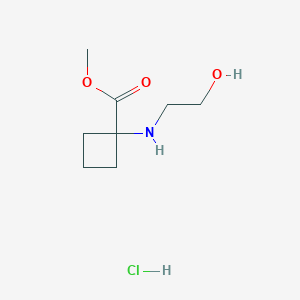
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)